molecular formula C24H29N3O2S B11526177 4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11526177
M. Wt: 423.6 g/mol
InChI Key: LAKRVHGBPQATKW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a thiadiazole ring, a benzamide group, and tert-butylphenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the desired scale of production and the available resources.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions would vary based on the specific reaction being performed, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield oxidized derivatives, while substitution reactions could result in new compounds with different functional groups.

Scientific Research Applications

4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and benzamide group are likely to play key roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and interactions that may not be possible with simpler compounds.

Properties

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

4-tert-butyl-N-[5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C24H29N3O2S/c1-23(2,3)17-9-7-16(8-10-17)21(28)25-22-27-26-20(30-22)15-29-19-13-11-18(12-14-19)24(4,5)6/h7-14H,15H2,1-6H3,(H,25,27,28)

InChI Key

LAKRVHGBPQATKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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